Tempone-H

Description

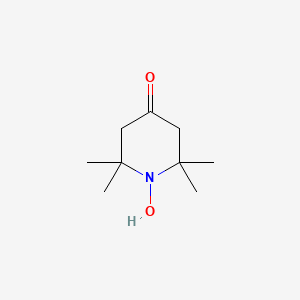

The exact mass of the compound 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEUSKGEUADGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189892 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-11-4 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tempone-H: Chemical Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, commonly known as Tempone-H. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical and biological applications of this potent spin trap. This document details its chemical structure, physicochemical properties, and its primary application in the detection and quantification of reactive oxygen species (ROS).

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound and a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Its chemical structure is characterized by a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions, a ketone group at the 4 position, and a hydroxylamine (B1172632) functional group at the 1 position. The hydrochloride salt form is commonly used in experimental settings.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | - |

| Synonyms | This compound, 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | [1] |

| CAS Number | 3637-11-4 (hydrochloride) | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol (free base), 207.70 g/mol (hydrochloride) | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMSO: 125 mg/mL | [2] |

| PBS (pH 7.2): 10 mg/mL | [3] | |

| Ethanol: 30 mg/mL | [3] | |

| DMF: 30 mg/mL | [3] | |

| Stability | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light. | [4][5] |

| Rate constant with superoxide (B77818) (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | |

| Rate constant with peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ |

Mechanism of Action: Spin Trapping

This compound is primarily utilized as a spin trap in both chemical and biological systems. Its main function is to react with short-lived, highly reactive free radicals to form a more stable and persistent nitroxide radical, known as TEMPONE. This resulting radical can then be readily detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[6] The sensitivity for detecting peroxynitrite and superoxide radicals using this compound is approximately 10-fold higher than with other common spin traps like DMPO or TMIO.[2][5]

The general reaction of this compound with a free radical (R•) is depicted in the following diagram:

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented. However, its synthesis can be inferred from the preparation of structurally similar compounds, such as 4-hydroxy-TEMPO. The synthesis generally starts from triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine). A plausible synthetic route involves the reduction of the ketone group to a hydroxyl group, followed by oxidation of the secondary amine to a hydroxylamine.

A representative, generalized synthesis workflow is outlined below:

Detection of Superoxide Radicals using ESR Spectroscopy

The following protocol provides a general framework for the detection of superoxide radicals in a cellular system using this compound and ESR spectroscopy.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell suspension or tissue homogenate

-

ESR spectrometer

-

Capillary tubes for ESR measurements

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in high-purity DMSO. Store the stock solution at -20°C or -80°C, protected from light.[4][5]

-

Sample Preparation:

-

Resuspend cells or homogenize tissue in PBS at the desired concentration.

-

Initiate the generation of superoxide radicals (e.g., by stimulating cells with an appropriate agonist).

-

-

Spin Trapping:

-

Add the this compound stock solution to the cell suspension or tissue homogenate to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C) to allow for the trapping of superoxide radicals.[6]

-

-

ESR Measurement:

-

Transfer the sample to a suitable ESR capillary tube.

-

Place the capillary tube in the cavity of the ESR spectrometer.

-

Record the ESR spectrum. Typical ESR spectrometer settings for detecting nitroxide radicals are:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1-0.3 s

-

Sweep Time: 1-2 minutes

-

-

-

Data Analysis:

-

The formation of the TEMPONE radical will result in a characteristic three-line ESR spectrum.

-

Quantify the signal intensity by double integration of the first-derivative spectrum.

-

Compare the signal intensity to a standard curve generated with a stable nitroxide radical of known concentration (e.g., TEMPO) to determine the concentration of the trapped superoxide radicals.

-

A simplified workflow for this experimental protocol is illustrated below:

References

The reaction of Tempone-H with hydroxyl radicals

An In-depth Technical Guide on the Reaction of Tempone-H with Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (B1621726) (this compound) and hydroxyl radicals (•OH). It covers the core reaction mechanism, quantitative kinetics, and detailed experimental protocols for studying this interaction, which is critical for research in oxidative stress, cellular damage, and the development of antioxidant therapies.

Core Reaction Mechanism

This compound is a hydroxylamine (B1172632) that functions as a highly effective spin trap. When this compound encounters a highly reactive and unstable free radical, such as the hydroxyl radical, it undergoes an oxidation reaction.[1] This reaction involves the abstraction of the hydrogen atom from the hydroxylamine moiety of this compound.

The product of this reaction is the stable nitroxide radical, 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as Tempone.[2] Due to its unpaired electron, Tempone is paramagnetic and can be readily detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[1] This transformation is the basis of this compound's utility in detecting short-lived free radicals.

Caption: Oxidation of this compound by a hydroxyl radical to form the stable Tempone nitroxide.

Quantitative Reaction Kinetics

Studies have shown that this compound reacts with peroxynitrite and superoxide (B77818) radicals with high efficiency.[2] For context, these values are presented alongside the known rate constant for the reaction of a different, widely used spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), with the hydroxyl radical.

Table 1: Reaction Rate Constants of this compound and DMPO with Reactive Species

| Spin Trap | Reactive Species | Second-Order Rate Constant (k) | Citation |

|---|---|---|---|

| This compound | Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | [2] |

| This compound | Superoxide (O₂•⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | [2] |

| This compound | Hydroxyl Radical (•OH) | Not Found |

| DMPO | Hydroxyl Radical (•OH) | ~2.1 - 3.4 x 10⁹ M⁻¹s⁻¹ | |

Notably, the sensitivity for detecting peroxynitrite or superoxide radicals using this compound is approximately 10-fold higher than with more common spin traps like DMPO.[2]

Experimental Protocols

The study of the this compound reaction with hydroxyl radicals involves three key stages: generation of hydroxyl radicals, the spin trapping reaction itself, and detection of the product by ESR spectroscopy.

Hydroxyl Radical Generation

Hydroxyl radicals are too reactive and short-lived to be stored. They must be generated in situ within the experimental system. Two common methods are:

-

Fenton Reaction : This method uses the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.

-

Protocol : Prepare a stock solution of ferrous sulfate (B86663) (e.g., 1 mM FeSO₄) and a separate stock solution of hydrogen peroxide (e.g., 10 mM H₂O₂). In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4), the reaction is initiated by mixing the iron solution, the sample/spin trap, and finally adding the H₂O₂.

-

-

UV Photolysis of Hydrogen Peroxide : Exposing H₂O₂ to ultraviolet light cleaves the O-O bond, generating two hydroxyl radicals.

-

Protocol : A solution containing H₂O₂ (e.g., 1-10 mM) and the spin trap in a quartz ESR tube is placed within the ESR cavity, which is equipped with a UV light source. The radicals are generated directly in the measurement cell upon irradiation.

-

Spin Trapping Procedure

-

Reagent Preparation : Prepare a stock solution of this compound (e.g., 100 mM) in the desired buffer (e.g., phosphate-buffered saline, PBS).[1]

-

Reaction Mixture : In a clean test tube or vial, combine the buffer, the hydroxyl radical generating system components (e.g., FeSO₄), and the this compound solution. The final concentration of this compound is typically in the range of 10-50 mM to ensure it is in sufficient excess to trap the fleeting radicals.

-

Initiation : Initiate the reaction by adding the final component (e.g., H₂O₂ for the Fenton reaction) or by starting the UV irradiation.

-

Sample Transfer : Immediately after initiation, transfer an aliquot of the reaction mixture into a specialized capillary tube or flat cell suitable for an ESR spectrometer.

Detection by Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is the definitive method for detecting and quantifying paramagnetic species like the Tempone nitroxide radical.[3][4]

-

Instrument Setup : Place the sample cell into the resonant cavity of the ESR spectrometer.[3]

-

Parameter Configuration : Typical X-band ESR spectrometer settings for detecting nitroxide radicals are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (low enough to avoid signal saturation)

-

Magnetic Field Center: ~3400 Gauss

-

Scan Width: 100 Gauss

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 Gauss

-

Time Constant: ~0.1 s

-

-

Data Acquisition : The magnetic field is swept, and microwave absorption by the unpaired electrons in the Tempone radical is recorded. The resulting Tempone radical produces a characteristic ESR spectrum consisting of a triplet (three sharp lines) of equal intensity. This pattern arises from the hyperfine coupling between the unpaired electron and the nitrogen nucleus (¹⁴N, spin I=1).

-

Quantification : The concentration of the Tempone radical is directly proportional to the intensity of the ESR signal.[5] This can be determined by double integration of the absorption spectrum and comparison against a standard of a known concentration (e.g., a stable radical like TEMPO).

Caption: General experimental workflow for hydroxyl radical detection using this compound and ESR.

Comparison with Other Spin Traps

This compound operates differently from common nitrone-based spin traps like DMPO. While nitrones form a covalent adduct with the free radical, this compound is oxidized to a stable radical. This distinction has important implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 4. Electron Spin Resonance Spectrometer (ESR) | Science Basics | Products | JEOL Ltd. [jeol.com]

- 5. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Electron Paramagnetic Resonance (EPR) Spectroscopy and its Application with the Spin Probe Tempone-H

For researchers, scientists, and professionals in drug development, understanding and quantifying radical species is crucial for evaluating drug stability, efficacy, and mechanisms of oxidative stress. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), stands as the sole technique capable of the direct and non-invasive detection of species with unpaired electrons, such as free radicals.[1][2] This guide delves into the foundational principles of EPR and provides a detailed overview of its practical application using the hydroxylamine (B1172632) spin probe, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine), for the detection and quantification of Reactive Oxygen Species (ROS).

Foundational Principles of EPR Spectroscopy

EPR spectroscopy is a technique analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei.[3][4] The core principles are rooted in the quantum mechanical property of electron spin.

-

The Zeeman Effect : An unpaired electron possesses a magnetic moment due to its spin. When placed in an external magnetic field (B₀), this magnetic moment can align in two ways: parallel (lower energy state, mₛ = -½) or anti-parallel (higher energy state, mₛ = +½).[1][5] The energy difference (ΔE) between these two states is directly proportional to the strength of the applied magnetic field. This splitting of energy levels is known as the Zeeman effect.

-

Resonance Condition : A transition between the lower and upper energy states can be induced by irradiating the sample with microwave radiation of a specific frequency (ν). When the energy of the microwave photons (hν) exactly matches the energy gap (ΔE) between the spin states, resonance occurs, and energy is absorbed.[4] This resonance condition is described by the fundamental EPR equation:

ΔE = hν = gμₑB₀

where:

-

h is Planck's constant.

-

ν is the microwave frequency.

-

g is the "g-factor," a dimensionless proportionality constant characteristic of the radical.

-

μₑ is the Bohr magneton.

-

B₀ is the strength of the external magnetic field.

-

-

Hyperfine Interaction : The magnetic field experienced by an unpaired electron is influenced by the magnetic moments of nearby atomic nuclei with non-zero nuclear spin (e.g., ¹⁴N, ¹H). This interaction, called hyperfine coupling, causes further splitting of the EPR energy levels and results in a multi-line spectrum.[6] The resulting pattern and the spacing of the lines (hyperfine coupling constant, A) provide critical information about the identity and environment of the radical. For the TEMPONE radical, the unpaired electron is primarily localized on the nitrogen atom (¹⁴N, nuclear spin I=1), resulting in a characteristic three-line (1:1:1) EPR spectrum.

Caption: Fundamental principle of EPR: Zeeman splitting and resonant energy absorption.

This compound as a Spin Probe for Reactive Oxygen Species

Many biologically significant radicals, such as the superoxide (B77818) anion (O₂⁻•), are highly reactive and exist at concentrations too low for direct EPR detection.[7] To overcome this, the technique of spin trapping is employed. A "spin trap" is a diamagnetic (EPR-silent) molecule that reacts with a transient radical to produce a much more stable, persistent radical (a "spin adduct") that is easily detectable by EPR.

This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a highly effective hydroxylamine spin probe. It is not a radical itself and is therefore EPR-silent. However, it undergoes a one-electron oxidation reaction with specific ROS, such as superoxide and peroxynitrite, to form the stable nitroxide radical, TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidin-1-oxyl).[8][9] The intensity of the resulting three-line TEMPONE EPR signal is directly proportional to the amount of the initial transient radical that was trapped.

Caption: Reaction pathway of this compound with a superoxide radical to form a stable radical.

Quantitative Data for this compound Reactions

The efficiency of a spin probe is determined by the rate constant of its reaction with the target radical. This compound exhibits high reactivity with key ROS, making it a sensitive detection tool.[8]

| Parameter | Reactant Species | Value | Notes |

| Reaction Rate Constant (k) | Superoxide (O₂⁻•) | 1.2 x 10⁴ M⁻¹s⁻¹ | The rate of formation of the TEMPONE radical from superoxide.[8] |

| Reaction Rate Constant (k) | Peroxynitrite (ONOO⁻) | 6.0 x 10⁹ M⁻¹s⁻¹ | The rate of formation of the TEMPONE radical from peroxynitrite.[8] |

| Hyperfine Coupling Constant (aN) | TEMPONE Radical | ~16 G (1.6 mT) | This value is characteristic of the three-line spectrum in aqueous solution.[10] |

| g-factor | TEMPONE Radical | ~2.006 | Typical for nitroxide radicals; slight variations depend on the solvent environment. |

Experimental Protocol: ROS Detection with this compound

This section provides a generalized protocol for detecting superoxide generated in a chemical or biological system using this compound and an X-band EPR spectrometer.

A. Reagent and Sample Preparation:

-

Buffer Preparation : Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) and include a metal chelator like diethylenetriaminepentaacetic acid (DTPA) at a final concentration of 25-100 µM to prevent auto-oxidation reactions catalyzed by trace metal ions.

-

This compound Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in the prepared buffer. Store on ice and protect from light.

-

ROS Generating System : Prepare the components for the system that will generate the radical of interest. For example, to generate superoxide, a solution of hypoxanthine (B114508) (e.g., 1 mM) and the enzyme xanthine (B1682287) oxidase (e.g., 0.5 units/mL) can be used.

-

Control and Test Samples : Prepare reaction mixtures in separate tubes. A typical final volume is 200 µL.

-

Test Sample : Add buffer, this compound stock solution (to a final concentration of 1-5 mM), and the ROS-generating substrate (e.g., hypoxanthine).

-

Control Sample : Prepare a sample without the enzyme or substrate to ensure no background signal is generated.

-

B. EPR Data Acquisition:

-

Initiate Reaction : Add the final component (e.g., xanthine oxidase) to the test sample tube to initiate the reaction. Vortex briefly.

-

Load Sample : Immediately transfer the solution into a suitable EPR sample container, such as a glass capillary tube or a flat cell.

-

Spectrometer Setup : Place the sample into the EPR cavity. Typical X-band spectrometer settings for nitroxide detection are:

-

Microwave Frequency : ~9.5 GHz

-

Center Field : ~3400 G (Gauss) or 340 mT (millitesla)

-

Sweep Width : 100 G or 10 mT

-

Modulation Frequency : 100 kHz

-

Modulation Amplitude : 0.5 - 1.0 G (optimize for best signal without line broadening)

-

Microwave Power : 10 - 20 mW (avoid saturation)

-

Time Constant : ~40 ms

-

Sweep Time : 30 - 60 seconds

-

Number of Scans : 1-5 (average to improve signal-to-noise)

-

-

Acquire Spectrum : Record the EPR spectrum. The characteristic three-line signal of the TEMPONE radical should appear if ROS are being trapped.

C. Data Analysis:

-

Baseline Correction : Correct the acquired spectrum for any baseline drift.

-

Quantification : The concentration of the TEMPONE radical can be determined by double integration of the EPR signal and comparison against a calibration curve created using a stable radical standard of known concentration (e.g., TEMPO or a TEMPONE standard).[11] The rate of ROS production can then be calculated based on the increase in signal intensity over time.

Caption: General experimental workflow for ROS detection using this compound and EPR.

Applications in Pharmaceutical Development

The ability to detect and quantify specific radical species is invaluable in the pharmaceutical industry.[1][7]

-

Drug Stability and Degradation : EPR can monitor the formation of free radicals that lead to the degradation of active pharmaceutical ingredients (APIs), helping to assess shelf-life and optimize formulations.[2]

-

Mechanism of Action : For drugs that act via radical intermediates (e.g., some anticancer or antimalarial agents), EPR can help elucidate their mechanism of action.[12]

-

Oxidative Stress Studies : In drug safety and toxicology, EPR with probes like this compound can quantify the generation of ROS in biological systems in response to a drug candidate, providing insight into potential oxidative stress-related side effects.

-

Antioxidant Efficacy : EPR is used to directly measure the radical scavenging capacity of potential antioxidant compounds, aiding in the development of therapies for diseases linked to oxidative damage.[12]

By providing direct, quantitative evidence of radical activity, EPR spectroscopy with the this compound spin probe offers a powerful analytical tool for advancing pharmaceutical research and development.

References

- 1. news-medical.net [news-medical.net]

- 2. Pharmaceutical Applications of EPR Spectroscopy | Bruker [bruker.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Discovering Novel Applications of Tempone-H in Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) has emerged as a powerful tool in biological research, primarily owing to its utility as a spin trap for the detection and quantification of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its role in elucidating the complexities of oxidative stress in various biological systems. We present detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their research endeavors, from basic science to preclinical drug development.

Introduction to this compound

This compound is a hydroxylamine (B1172632) spin probe that is oxidized by reactive oxygen species (ROS) to form a stable nitroxide radical, Tempone. This stable radical is readily detectable and quantifiable by Electron Spin Resonance (ESR) spectroscopy. The paramount advantage of this compound lies in its high sensitivity and specificity for certain ROS, particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), making it an invaluable tool for studying oxidative stress in biological milieu.

The fundamental principle of its application is the direct reaction between the non-radical this compound and a transient, highly reactive radical species. This reaction transforms the unstable radical into a more persistent radical (Tempone) that can be observed using ESR. The intensity of the ESR signal from Tempone is proportional to the amount of ROS trapped, allowing for quantification.

Core Application: Detection and Quantification of Reactive Oxygen Species

The primary and most well-established application of this compound in biology is the detection and quantification of ROS. Its high reactivity with specific ROS and the stability of the resulting Tempone radical make it a superior choice over many other spin traps.

Mechanism of Action

This compound is oxidized by ROS, such as superoxide and peroxynitrite, to the stable nitroxide radical Tempone. This conversion is the basis of its function as a spin trap. The resulting three-line ESR spectrum of Tempone is characteristic and allows for its unambiguous identification and quantification.

Mechanism of this compound as a spin trap for ROS detection.

Quantitative Data

A significant advantage of this compound is its high sensitivity, which is reported to be approximately 10-fold higher than that of other commonly used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,4-trimethyl-2H-imidazole-1-oxide (TMIO) for the detection of peroxynitrite and superoxide radicals[1][2].

| Parameter | Value | Species | Reference |

| Rate Constant for Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | Chemical System | [1] |

| Rate Constant for Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | Chemical System | [1] |

| Comparative Sensitivity vs. DMPO/TMIO | ~10-fold higher | Peroxynitrite, Superoxide | [1][2] |

| Typical Concentration in Cell Culture | 100 mM | Human Hepatocytes | [2] |

Experimental Protocols

The following protocols provide a general framework for the application of this compound in biological systems. It is crucial to optimize these protocols for specific experimental conditions.

General Workflow for ROS Detection in Cultured Cells

General workflow for detecting cellular ROS using this compound and ESR.

Methodology:

-

Cell Preparation:

-

Culture cells of interest to the desired confluency under standard conditions.

-

Harvest the cells using trypsinization or cell scraping, followed by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS) to remove any residual medium.

-

Resuspend the cells in a suitable ESR buffer (e.g., Krebs-HEPES buffer) at a known concentration.

-

-

Spin Trapping:

-

Pre-warm the cell suspension to 37°C.

-

Add the experimental stimulus to induce ROS production (e.g., a pro-oxidant drug, inflammatory mediator). Include appropriate vehicle controls.

-

Add this compound to the cell suspension. The final concentration may need to be optimized but can range from 1 mM to 100 mM[2].

-

Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

ESR Spectroscopy:

-

Transfer the cell suspension to a glass capillary tube suitable for ESR measurements.

-

Place the capillary tube into the ESR spectrometer.

-

Acquire the ESR spectrum using appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude, and sweep width).

-

The characteristic three-line spectrum of the Tempone radical should be observed.

-

-

Data Analysis:

-

Quantify the intensity of the Tempone ESR signal. This can be done by measuring the peak height or by double integration of the signal.

-

Compare the signal intensity between different experimental groups to determine the relative levels of ROS production.

-

Applications in Drug Development

This compound serves as a valuable tool in various stages of the drug development process, particularly in the screening and characterization of compounds that modulate oxidative stress.

Screening for Antioxidant Properties

A high-throughput screening (HTS) assay can be developed using this compound to identify novel antioxidant compounds.

Workflow for screening antioxidant drug candidates using this compound.

Methodology:

-

Assay Components:

-

A system to generate a consistent amount of ROS (e.g., xanthine/xanthine oxidase for superoxide generation).

-

This compound as the spin trap.

-

A library of test compounds.

-

-

Procedure:

-

In a multi-well plate format suitable for HTS, combine the ROS generating system and this compound.

-

Add the test compounds at various concentrations to the wells.

-

Incubate the plate for a defined period.

-

Measure the ESR signal of Tempone in each well.

-

-

Analysis:

-

A decrease in the Tempone ESR signal in the presence of a test compound indicates its antioxidant activity.

-

The percentage of inhibition can be calculated, and IC50 values can be determined for active compounds.

-

Assessing Oxidative Stress in Preclinical Models

This compound can be used to evaluate the efficacy of drug candidates in mitigating oxidative stress in cellular or animal models of disease. For instance, in models of neurodegenerative diseases where oxidative stress is a key pathological feature, this compound can be used to measure ROS levels in brain tissue homogenates or in vivo using techniques like microdialysis. A reduction in the Tempone signal in treated animals compared to controls would indicate a positive therapeutic effect.

Elucidating Signaling Pathways

Reactive oxygen species are not merely damaging agents but also act as signaling molecules that can modulate various cellular pathways. By quantifying ROS levels with this compound, researchers can investigate the role of oxidative stress in these pathways.

ROS-Mediated MAPK Signaling

One of the well-characterized ROS-mediated signaling cascades is the Mitogen-Activated Protein Kinase (MAPK) pathway. ROS can activate various components of the MAPK pathway, including ERK, JNK, and p38, leading to downstream cellular responses such as proliferation, differentiation, and apoptosis.

ROS-mediated activation of the MAPK signaling pathway.

By using this compound to measure ROS levels in response to a specific stimulus, and correlating these measurements with the phosphorylation status of MAPK pathway components (e.g., via Western blotting), a direct link between oxidative stress and pathway activation can be established.

Novel and Emerging Applications

While the primary application of this compound remains in ROS detection, its high sensitivity and specificity open doors for more nuanced applications.

-

Subcellular ROS Detection: In conjunction with techniques for isolating cellular organelles, this compound can be used to specifically measure ROS production in mitochondria, the endoplasmic reticulum, or other subcellular compartments.

-

In Vivo ROS Imaging: While technically challenging, advancements in in vivo ESR imaging could potentially allow for the non-invasive visualization of ROS production in living organisms using this compound.

-

Diagnostics: The development of this compound-based assays for clinical samples (e.g., blood, urine) could provide biomarkers for diseases associated with oxidative stress.

Conclusion

This compound is a versatile and highly sensitive tool for the study of reactive oxygen species in a wide range of biological systems. Its application extends from fundamental research into the mechanisms of oxidative stress to the preclinical development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique by researchers and drug development professionals, ultimately contributing to a deeper understanding of the role of ROS in health and disease. As technologies continue to evolve, the applications of this compound are likely to expand, further solidifying its place as an indispensable tool in biological and biomedical research.

References

- 1. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Tempone-H in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a cell-permeable hydroxylamine (B1172632) that serves as a highly effective spin probe for the detection and quantification of reactive oxygen species (ROS) within cellular models. Unlike its well-studied analogue Tempol, this compound is not primarily investigated for its direct therapeutic effects but is instead a critical tool for assessing oxidative stress, a key factor in numerous pathological conditions including cancer, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the core application of this compound in a research setting. It details the mechanism of action, experimental protocols for its use with Electron Spin Resonance (ESR) spectroscopy, and illustrates the type of quantitative data generated. The guide also includes visualizations of the chemical reactions, experimental workflows, and its role in the broader context of cellular signaling analysis.

Introduction

Reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), peroxynitrite (ONOO⁻), and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant damage to cellular components. The study of oxidative stress, the imbalance between ROS production and antioxidant defenses, is fundamental to understanding a wide range of diseases. This compound has emerged as a valuable tool in this field. When introduced into a biological system, this compound readily reacts with free radicals. In this reaction, it is oxidized to the stable nitroxide radical, 4-oxo-TEMPO (TEMPONE), which is paramagnetic and can be detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[1] The intensity of the TEMPONE signal is directly proportional to the amount of ROS present, making this compound an effective probe for quantifying oxidative stress in cellular models.[1]

Mechanism of Action: Spin Trapping

The primary function of this compound in cellular investigations is to act as a "spin probe." It is a non-paramagnetic precursor that becomes paramagnetic upon reaction with an oxidant. The core reaction involves the oxidation of the hydroxylamine group of this compound to a stable nitroxide radical, TEMPONE. This stability is crucial as it allows for accumulation and subsequent detection by ESR.

The reaction with a generic radical (R•) can be summarized as:

This compound + R• → TEMPONE• + RH

This process effectively "traps" the transient, unstable ROS as a long-lived, detectable radical. Studies have shown that this compound is particularly sensitive for detecting superoxide and peroxynitrite radicals.[1]

Experimental Protocol: ROS Detection in Cultured Cells using this compound and ESR

This protocol provides a detailed methodology for quantifying ROS production in an adherent cell culture model.

3.1. Materials

-

Adherent cells of interest (e.g., C3A human hepatocyte cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

This compound hydrochloride (CAS 3637-11-4)

-

Krebs-HEPES buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 4.2 mM NaHCO₃, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

Inducer of oxidative stress (e.g., Antimycin A, H₂O₂) (Optional, for positive control)

-

ESR spectrometer and associated capillaries or flat cells

3.2. Cell Preparation

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and culture until they reach 80-90% confluency.

-

Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the desired concentrations of the compound for the specified duration. Include untreated controls. A positive control (e.g., 10 µM Antimycin A for 30 minutes) can be used to validate the assay.

-

Harvesting:

-

Aspirate the culture medium and wash the cells twice with warm PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with Krebs-HEPES buffer.

-

-

Cell Counting: Resuspend the final cell pellet in a known volume of Krebs-HEPES buffer and determine the cell concentration and viability using a hemocytometer or automated cell counter. Adjust the concentration to 1 x 10⁶ cells/mL.

3.3. ROS Measurement

-

Sample Preparation: In an Eppendorf tube, add 500 µL of the cell suspension (5 x 10⁵ cells).

-

This compound Addition: Add this compound to a final concentration of 100 µM. Mix gently by pipetting.

-

Incubation: Incubate the cell suspension at 37°C for 15 minutes to allow for this compound uptake and reaction with intracellular ROS.

-

ESR Sample Loading: Transfer the cell suspension into a glass capillary tube or an ESR flat cell.

-

ESR Spectroscopy:

-

Place the sample into the ESR spectrometer.

-

Record the ESR spectrum. Typical settings for detecting the TEMPONE radical are:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: 3390 G

-

Scan Time: 60 seconds

-

-

-

Data Analysis: The characteristic three-line spectrum of the TEMPONE radical will be observed. The intensity (peak height or double integral) of the signal is proportional to the concentration of the radical. Quantify the signal intensity using the spectrometer's software and normalize it to the cell number.

Data Presentation

As this compound is a probe, the quantitative data generated relates to the relative levels of ROS under different experimental conditions, rather than a direct effect of this compound itself (e.g., IC50). The data is typically presented as the relative intensity of the ESR signal.

Table 1: Quantification of Superoxide Production in HT29 Cells using this compound

| Treatment Group | Concentration | Normalized ESR Signal Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |

| Untreated Control | - | 100 ± 12 | 1.0 |

| Compound X | 10 µM | 215 ± 25 | 2.15 |

| Compound X | 50 µM | 450 ± 48 | 4.50 |

| Antimycin A (Positive Control) | 10 µM | 875 ± 92 | 8.75 |

Role in Signaling Pathway Investigation

The measurement of ROS using this compound is a critical preliminary step in elucidating the role of oxidative stress in cellular signaling. An increase in ROS can trigger various downstream pathways involved in inflammation, apoptosis, and cell proliferation. For instance, elevated ROS is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathway and modulate the PI3K/Akt pathway. By quantifying ROS levels with this compound, researchers can correlate oxidative stress with the activation or inhibition of these specific signaling cascades.

Conclusion

This compound is an indispensable analytical tool for the preliminary investigation of cellular models where oxidative stress is a suspected mechanism of action or pathology. Its utility lies not in its own bioactivity, but in its ability to provide precise, quantitative data on the presence of reactive oxygen species. The detailed protocol and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to incorporate the assessment of oxidative stress into their cellular studies. By accurately measuring ROS with this compound, scientists can forge clearer connections between external stimuli, the cellular redox environment, and the complex signaling pathways that determine cell fate.

References

In-Depth Technical Guide to the Stability and Storage of Tempone-H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine), a widely used spin trap for the detection and quantification of reactive oxygen species (ROS). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Core Stability and Storage Conditions

This compound is a hydroxylamine (B1172632) that is susceptible to oxidation, which is its intended function as a spin trap. Proper storage is crucial to prevent premature degradation and maintain its efficacy. The stability of this compound is influenced by temperature, light, and the presence of oxidizing agents.

Recommended Storage

To ensure the long-term stability of this compound, the following storage conditions are recommended based on manufacturer guidelines.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | 4°C | Long-term | Protect from light |

| Stock Solution | -20°C | Up to 1 month | Protect from light.[1] |

| Stock Solution | -80°C | Up to 6 months | Protect from light.[1] |

It is advisable to prepare fresh solutions for critical applications and avoid repeated freeze-thaw cycles.

General Stability Profile

While specific quantitative stability data under various stress conditions are not extensively published, the known chemistry of this compound and related nitroxides provides insights into its stability profile.

| Condition | Stability Profile |

| pH | Stability is expected to be highest in neutral to slightly acidic conditions. Basic conditions may promote degradation. |

| Temperature | Susceptible to thermal degradation. Storage at elevated temperatures should be avoided. |

| Light | Exposure to light, particularly UV radiation, can lead to photodegradation.[2] Protection from light is essential. |

| Oxidants | Readily oxidized by reactive oxygen species (e.g., superoxide (B77818), peroxynitrite) and metal ions (e.g., Fe³⁺, Cu²⁺) to the stable nitroxide radical, TEMPONE.[1][3] |

| Reductants | The oxidized form, TEMPONE, can be reduced back to this compound by biological reductants such as ascorbate (B8700270) and glutathione. |

Degradation Pathways

The primary "degradation" pathway of this compound in a biological or chemical context is its intended function: the oxidation to the stable nitroxide radical, TEMPONE, upon reaction with free radicals.

Oxidative Degradation (Spin Trapping)

This compound is a highly effective spin trap for superoxide (O₂⁻) and peroxynitrite (ONOO⁻).[4] The reaction involves the transfer of an electron from the hydroxylamine moiety to the free radical, resulting in the formation of the stable nitroxide radical, TEMPONE.

Caption: Oxidation of this compound to TEMPONE by ROS.

Potential Intrinsic Degradation

While the focus is often on its oxidative conversion, other degradation pathways, though less documented for this compound specifically, can be inferred from the chemistry of related piperidine (B6355638) compounds. These could include:

-

Photodegradation: Exposure to light can induce photochemical reactions.

-

Hydrolysis: The stability in aqueous solutions over extended periods, particularly at extreme pH values, has not been fully characterized.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following are generalized protocols that can be adapted for this compound.

Forced Degradation Study Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Stress Conditions:

| Stressor | Condition |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 60°C for 48 hours (solid and solution) |

| Photodegradation | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Expose the samples to the stress conditions outlined above. A control sample protected from the stressor should be maintained for comparison.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions to approximately pH 7 before analysis.

-

Analysis: Analyze the stressed and control samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation products. The analytical method is considered stability-indicating if it can resolve the parent this compound peak from all degradation product peaks.

Caption: General workflow for a forced degradation study.

Analytical Method for Stability Testing: HPLC

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

Quantification of this compound and its Oxidized Form (TEMPONE) using EPR

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and quantifying the stable nitroxide radical, TEMPONE, which is the product of this compound's spin trapping activity.

Methodology:

-

Sample Preparation: The reaction mixture containing this compound and the source of free radicals is drawn into a capillary tube.

-

EPR Measurement: The EPR spectrum is recorded. The characteristic three-line spectrum of the TEMPONE nitroxide is observed.

-

Quantification: The concentration of TEMPONE is determined by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a stable nitroxide like TEMPO).

Caption: Workflow for EPR-based quantification of TEMPONE.

Conclusion

The stability of this compound is paramount for its effective use as a spin trap. Adherence to recommended storage conditions, including refrigeration and protection from light, is essential to minimize pre-experimental degradation. While comprehensive quantitative stability data under various stress conditions are limited in the public domain, the principles of forced degradation studies and the use of stability-indicating methods like HPLC can ensure the integrity of this compound in research and development settings. EPR spectroscopy remains the gold standard for quantifying the product of its intended reaction, the stable nitroxide TEMPONE.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.cn [glpbio.cn]

- 4. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Superoxide with Tempone-H and EPR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule in numerous physiological processes. However, its overproduction is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Accurate quantification of superoxide is therefore essential for understanding its role in health and disease and for the development of novel therapeutics targeting oxidative stress.

Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with the spin probe 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (Tempone-H), offers a highly sensitive and specific method for the detection and quantification of superoxide in biological systems. This compound, a diamagnetic hydroxylamine (B1172632), reacts with superoxide to form the stable paramagnetic nitroxide radical, Tempone, which is readily detectable by EPR. The intensity of the Tempone EPR signal is directly proportional to the amount of superoxide produced, allowing for robust quantitative analysis.

These application notes provide detailed protocols for the quantitative analysis of superoxide using this compound and EPR spectroscopy in various biological samples, including cultured cells and isolated mitochondria.

Principle of the Method

The detection of superoxide using this compound and EPR is based on a straightforward oxidation reaction. This compound itself is EPR-silent. However, upon reaction with superoxide, it is oxidized to the stable nitroxide radical, Tempone.

Reaction: this compound + O₂⁻ → Tempone (nitroxide) + H₂O₂

The resulting Tempone radical has a characteristic three-line EPR spectrum. The rate of formation of this EPR signal is proportional to the rate of superoxide production. By calibrating the EPR signal intensity with a known concentration of a stable nitroxide standard (e.g., TEMPO), the concentration of superoxide can be accurately quantified.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters and reported superoxide production rates determined using this compound or similar cyclic hydroxylamine probes with EPR spectroscopy.

Table 1: Reaction Kinetics and Probe Characteristics

| Parameter | Value | Reference |

| Probe | This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) | [1] |

| Reaction | Oxidation by superoxide to form Tempone nitroxide | [1] |

| Rate Constant (k) with Superoxide | 1.2 x 10⁴ M⁻¹s⁻¹ | [1] |

| Sensitivity Comparison | ~10-fold higher than DMPO or TMIO spin traps | [1] |

Table 2: Examples of Superoxide Production Rates in Biological Systems

| Biological System | Stimulus | Superoxide Production Rate (µM/min) | Probe Used | Reference |

| RAW 264.7 Macrophages | PMA (Phorbol 12-myristate 13-acetate) | 17.63 µM nitroxide formed in 10 min | CMH | [2] |

| Human Aortic Endothelial Cells (HAEC) | PMA (5 µM) | Increased nitroxide accumulation | CP-H, CM-H | [3] |

| Human Aortic Endothelial Cells (HAEC) | Rotenone (B1679576) (5 µM) | Increased nitroxide accumulation | CM-H, mitoTEMPO-H | [3] |

| Human Neutrophils (0.15 mg/ml) | PMA (1 µM) | Significant increase in nitroxide formation | Various hydroxylamines | [3] |

| Rat Brain Mitochondria | Basal (Malate + Glutamate) | Detectable basal production | TMT-H | [3] |

| Superinvasive SiHa-F3 Cancer Cells | Endogenous | Significantly higher mitochondrial ROS vs. wild-type | mitoTEMPO-H | [4] |

Experimental Protocols

Protocol 1: Quantification of Superoxide in Cultured Cells

This protocol describes the measurement of intracellular superoxide production in adherent or suspension cultured cells.

Materials:

-

This compound hydrochloride (or other suitable cyclic hydroxylamine like CMH)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Cell culture medium

-

Superoxide dismutase (SOD) from bovine erythrocytes (for control experiments)

-

PMA or other desired cellular stimulant

-

TEMPO or other stable nitroxide standard for calibration

-

EPR spectrometer with a temperature controller

-

Capillary tubes or flat cells for EPR measurements

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells to the desired confluency in culture plates.

-

For suspension cells, grow to the desired density.

-

On the day of the experiment, wash the cells twice with warm PBS.

-

For adherent cells, detach them using a non-enzymatic cell dissociation solution to minimize cell stress. For suspension cells, pellet them by gentle centrifugation.

-

Resuspend the cells in a physiological buffer (e.g., Krebs-HEPES buffer) to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

-

Spin Probe Incubation:

-

Prepare a stock solution of this compound (e.g., 10 mM in PBS). Store in aliquots at -20°C.

-

Add this compound to the cell suspension to a final concentration of 0.1-1 mM.

-

Incubate the cells with this compound for 15-30 minutes at 37°C to allow for cellular uptake.

-

-

Stimulation of Superoxide Production:

-

If studying stimulated superoxide production, add the desired stimulant (e.g., PMA at a final concentration of 1 µM) to the cell suspension.

-

For control experiments, add SOD (e.g., 50-100 U/mL) to a separate aliquot of cells prior to adding the stimulant to confirm the specificity of the signal to superoxide.

-

-

EPR Measurement:

-

Transfer the cell suspension (typically 50-100 µL) into a gas-permeable capillary tube or a flat cell.

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectra at 37°C. A time-course measurement can be performed by recording spectra at regular intervals after the addition of the stimulant.

-

-

Data Quantification:

-

The intensity of the Tempone EPR signal is determined by double integration of the first-derivative spectrum.

-

To quantify the concentration of Tempone, create a calibration curve by measuring the EPR signal intensity of known concentrations of a stable nitroxide standard (e.g., TEMPO) under the same instrumental settings.

-

The rate of superoxide production can be calculated from the initial linear increase in the Tempone concentration over time.

-

Protocol 2: Quantification of Superoxide in Isolated Mitochondria

This protocol is designed for measuring superoxide production specifically from isolated mitochondria.

Materials:

-

Mitochondria isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)

-

Respiratory substrates (e.g., malate (B86768), glutamate (B1630785), succinate)

-

Mitochondrial complex inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)

-

This compound or a mitochondria-targeted hydroxylamine probe (e.g., mitoTEMPO-H)

-

Other materials as listed in Protocol 1

Procedure:

-

Mitochondria Isolation:

-

Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.

-

Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).

-

-

EPR Measurement:

-

Resuspend the isolated mitochondria in a respiration buffer (e.g., KCl-based buffer with respiratory substrates) to a final protein concentration of 0.5-1 mg/mL.

-

Add this compound or mitoTEMPO-H to a final concentration of 50 µM to 1 mM.

-

Add respiratory substrates (e.g., 5 mM malate and 5 mM glutamate for Complex I-driven respiration).

-

To stimulate superoxide production, add a complex inhibitor (e.g., 1 µM rotenone).

-

Transfer the mitochondrial suspension to a capillary tube or flat cell and place it in the EPR spectrometer.

-

Record the EPR spectra at a controlled temperature (e.g., 25°C or 37°C).

-

-

Data Quantification:

-

Quantify the Tempone signal as described in Protocol 1. The rate of superoxide production is typically expressed as nmol/min/mg of mitochondrial protein.

-

EPR Spectrometer Settings

The following are typical X-band EPR spectrometer settings for detecting the Tempone radical. These parameters may need to be optimized for your specific instrument and sample.

Table 3: Typical EPR Spectrometer Parameters

| Parameter | Typical Value | Purpose |

| Microwave Frequency | ~9.5 GHz (X-band) | Excitation of electron spins. |

| Microwave Power | 10 - 20 mW | Should be below saturation levels to ensure linearity of the signal. |

| Center Field | ~3400 G | Centered on the Tempone signal. |

| Sweep Width | 60 - 100 G | To encompass the entire three-line spectrum of Tempone. |

| Modulation Frequency | 100 kHz | For phase-sensitive detection. |

| Modulation Amplitude | 0.5 - 1.0 G | Optimized for maximum signal without line broadening. |

| Time Constant | 20 - 40 ms | Affects the signal-to-noise ratio. |

| Conversion Time | 40 - 80 ms | Related to the time constant. |

| Number of Scans | 1 - 10 | Averaging multiple scans improves the signal-to-noise ratio. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PMA activates PKC, leading to the phosphorylation and activation of p47phox, which promotes the assembly and activation of NADPH oxidase, resulting in superoxide production.

Caption: Rotenone inhibits mitochondrial complex I, disrupting the electron transport chain and causing electron leakage, which leads to the one-electron reduction of oxygen to form superoxide.[5][6]

Caption: A general workflow for the quantitative analysis of superoxide using this compound and EPR, from sample preparation to final data analysis.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or weak EPR signal | - Insufficient superoxide production.- this compound concentration too low.- Reduction of Tempone to EPR-silent hydroxylamine by cellular reductants (e.g., ascorbate).- Incorrect EPR spectrometer settings. | - Use a positive control (e.g., xanthine/xanthine oxidase system) to confirm this compound activity.- Increase the concentration of this compound.- Perform experiments in a buffer with low concentrations of reducing agents. Use cell-permeable probes for intracellular measurements.- Optimize EPR parameters (microwave power, modulation amplitude). |

| High background signal | - Autoxidation of this compound.- Contamination of reagents or buffers with redox-active metals. | - Prepare fresh this compound solutions.- Use high-purity water and reagents. Add a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to the buffer. |

| Signal artifacts or distorted line shape | - Microwave power saturation.- Modulation amplitude too high.- Presence of dissolved oxygen, which can broaden the signal. | - Perform a power saturation study to determine the optimal microwave power.- Reduce the modulation amplitude.- Degas the sample solution by bubbling with nitrogen or argon. |

| Poor reproducibility | - Inconsistent sample positioning in the EPR cavity.- Variations in cell number or mitochondrial protein concentration.- Temperature fluctuations. | - Use a consistent method for sample loading and positioning. Mark the capillary tube for consistent depth.- Carefully normalize data to cell number or protein concentration.- Use a temperature controller for the EPR cavity. |

| Signal not inhibited by SOD | - The signal is not from superoxide.- SOD is not active or cannot access the site of superoxide production. | - this compound can be oxidized by other species like peroxynitrite. Use specific scavengers to identify the radical source.- Use cell-permeable SOD (e.g., PEG-SOD) for intracellular measurements. Check the activity of the SOD stock. |

Conclusion

The use of this compound in conjunction with EPR spectroscopy provides a robust and quantitative method for the analysis of superoxide in a variety of biological systems. The high sensitivity and specificity of this technique make it an invaluable tool for researchers in the fields of redox biology, pharmacology, and drug development. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain reliable and reproducible data on superoxide production, contributing to a deeper understanding of the role of oxidative stress in health and disease.

References

- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An EPR Study Using Cyclic Hydroxylamines To Assess The Level of Mitochondrial ROS in Superinvasive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotenone-stimulated superoxide release from mitochondrial complex I acutely augments L-type Ca2+ current in A7r5 aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tempone-H: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine hydrochloride), a cell-permeable spin trap for the detection and quantification of superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻) radicals.

Introduction

This compound is a hydroxylamine (B1172632) that, upon reaction with superoxide or peroxynitrite, is oxidized to the stable nitroxide radical, Tempone (4-oxo-TEMPO).[1][2] This stable radical product can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The high sensitivity of this compound, approximately 10-fold greater than other spin traps like DMPO or TMIO, makes it a valuable tool for studying oxidative stress in both chemical and biological systems.[1][2]

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ · HCl | [4] |

| Molecular Weight | 207.70 g/mol | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, and ethanol. | [5] |

| Storage | Store at -20°C to -80°C, protected from light. | [6] |

Safety Precautions: this compound hydrochloride is not classified as hazardous under OSHA 29 CFR 1910.1200. However, it may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Reaction Kinetics

The reaction of this compound with superoxide and peroxynitrite is rapid, allowing for efficient trapping of these reactive species.

| Reactant | Rate Constant (k) | Reference |

| Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | [1][2] |

| Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | [1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

-

Procedure:

-

Under sterile conditions, weigh out the desired amount of this compound hydrochloride powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

-

Protocol 2: Detection of Superoxide in Cultured Macrophages using EPR Spectroscopy

This protocol provides a general framework for detecting superoxide production in cultured macrophages, such as RAW 264.7 cells, stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages to 80-90% confluency in complete DMEM medium.

-

Harvest the cells and resuspend them in a suitable buffer (e.g., Krebs-HEPES buffer) at a concentration of 1 x 10⁶ cells/mL.

-

Pre-warm the cell suspension to 37°C.

-

To induce superoxide production, add PMA to a final concentration of 100 ng/mL. An unstimulated control group should be run in parallel.

-

-

Spin Trapping:

-

Add this compound stock solution to the cell suspension to a final concentration of 1 mM.

-

Incubate the cell suspension at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically for the specific experimental system.

-

-

EPR Sample Preparation:

-

Transfer an appropriate volume (e.g., 50 µL) of the cell suspension into a gas-permeable EPR capillary tube.

-

-

EPR Spectroscopy:

-

Record the EPR spectrum of the Tempone radical at room temperature.

-

Typical EPR Instrument Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Time Constant: 40 ms

-

Sweep Time: 40 s

-

Number of Scans: 1-5 (average for improved signal-to-noise)

-

-

-

Data Analysis and Quantification:

-

The EPR spectrum of the Tempone radical is a characteristic triplet signal.

-

Quantify the amount of Tempone formed by double integration of the EPR signal.

-

Generate a standard curve using known concentrations of a stable nitroxide standard (e.g., 4-hydroxy-TEMPO) to convert the integrated signal intensity to the concentration of the Tempone radical.

-

The concentration of the Tempone radical is directly proportional to the amount of superoxide trapped.

-

Protocol 3: Synthesis of this compound from 4-oxo-TEMPO

This protocol describes the reduction of the stable radical 4-oxo-TEMPO to its corresponding hydroxylamine, this compound.

-

Materials:

-

4-oxo-TEMPO (2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (ethanolic solution)

-

-

Procedure:

-

Dissolve 4-oxo-TEMPO in diethyl ether.

-

Slowly add a slight molar excess of phenylhydrazine to the solution at room temperature with stirring. The disappearance of the orange color of the 4-oxo-TEMPO solution indicates the completion of the reduction.

-

Wash the reaction mixture with water to remove excess phenylhydrazine and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution or add a saturated solution of HCl in ethanol.

-

Collect the white precipitate of this compound hydrochloride by filtration.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Signaling Pathways and Experimental Workflows

The production of superoxide and its subsequent reaction with nitric oxide to form peroxynitrite are central to many physiological and pathological signaling pathways.[1][7][8] this compound can be a valuable tool to investigate these pathways.

References

- 1. pnas.org [pnas.org]

- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application of Tempone-H in Studying Mitochondrial Reactive Oxygen Species (ROS)

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) for the detection and quantification of mitochondrial Reactive Oxygen Species (ROS), particularly superoxide (B77818) (O₂•⁻). This document details the underlying principles, key experimental protocols for both isolated mitochondria and cultured cells, and data interpretation using Electron Paramagnetic Resonance (EPR) spectroscopy. It also includes comparative data with other ROS probes and troubleshooting guidelines to ensure accurate and reliable results.

Introduction to this compound and Mitochondrial ROS

Mitochondria are primary sites of cellular oxygen consumption and, consequently, a major source of ROS production. Mitochondrial ROS (mtROS), especially superoxide, are implicated in a wide range of physiological signaling pathways and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and aging. Accurate detection and quantification of mtROS are therefore crucial for understanding cellular redox biology and for the development of novel therapeutics.

This compound is a cell-permeable cyclic hydroxylamine (B1172632) that serves as a highly effective spin probe for detecting superoxide and other reactive species.[1][2] Unlike many fluorescent dyes, which can be prone to auto-oxidation and artifacts, this compound offers a more direct and quantifiable approach through its reaction with ROS to form a stable paramagnetic nitroxide radical, TEMPONE, which is detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3] This method provides high sensitivity and specificity, making it a valuable tool in redox biology research.[4]

Principle of Detection

The detection mechanism relies on the oxidation of the EPR-silent hydroxylamine, this compound, into the stable and EPR-active nitroxide radical, TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidone-1-oxyl).[1] This conversion is primarily mediated by one-electron oxidants like superoxide (O₂•⁻) and peroxynitrite (ONOO⁻).[1][5] The resulting stable TEMPONE radical produces a characteristic three-line spectrum in EPR, the intensity of which is directly proportional to the amount of ROS that has reacted with the probe.

Caption: Reaction mechanism of this compound with superoxide for EPR detection.

Quantitative Data and Probe Comparison

This compound offers high sensitivity in detecting superoxide and peroxynitrite, reportedly about 10-fold higher than conventional spin traps like DMPO or TMIO.[1][4] Its reactivity and properties are summarized below.

Table 1: Reaction Rate Constants of this compound with ROS

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Superoxide (O₂•⁻) | 1.2 x 10⁴ | [1] |

| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1] |

| Hydrogen Peroxide (H₂O₂) | Negligible direct reaction | [5] |

Table 2: Comparison of this compound with Other ROS Probes

| Probe | Target ROS | Detection Method | Key Advantages | Key Limitations |

| This compound | O₂•⁻, ONOO⁻ | EPR | High sensitivity; stable signal; low artifact potential.[1][2] | Not specific to O₂•⁻ (reacts with ONOO⁻); not mitochondria-targeted.[1][2] |